

An In-depth Technical Guide to N,N-Dimethylsphingosine: Discovery and History

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Compound of Interest

Compound Name: *N,N*-Dimethylsphingosine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsphingosine (DMS) is an N-methylated derivative of sphingosine that has emerged as a critical tool in the study of sphingolipid metabolism and signaling. Initially identified as a potent inhibitor of protein kinase C (PKC), subsequent research has redefined its primary role as a specific and competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to DMS, with a focus on its mechanism of action and its utility as a pharmacological agent.

Discovery and Historical Perspective

The study of **N,N-Dimethylsphingosine** began with investigations into the metabolic pathways of sphingolipids. In 1989, the enzymatic synthesis of N,N-dimethyl-sphingosine was demonstrated in mouse brain tissue, identifying the presence of a sphingosine:N-methyltransferase.[1] Early studies in the 1990s suggested that DMS, like sphingosine, was an inhibitor of protein kinase C (PKC). However, a pivotal study published in 1998 demonstrated that DMS is a potent and competitive inhibitor of sphingosine kinase (SphK) and does not inhibit PKC at concentrations that effectively block SphK activity.[2][3][4] This discovery was crucial in establishing DMS as a specific tool to investigate the biological functions of the SphK/S1P signaling axis.

Further research elucidated the role of DMS in modulating the "sphingolipid rheostat," the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P.[3][5] By inhibiting SphK, DMS decreases the cellular levels of S1P and leads to an accumulation of sphingosine, which can then be converted to ceramide, thereby promoting apoptosis in various cancer cell lines.[5][6] This pro-apoptotic activity has made DMS and its analogs subjects of interest in cancer drug development.[7]

More recently, DMS has been identified as an endogenous lipid involved in neuropathic pain.[8][9][10] Its concentration is elevated in the spinal cord in animal models of neuropathic pain, and direct administration of DMS can induce pain-like behaviors.[9][10] This has opened new avenues for research into the role of sphingolipid metabolism in pain signaling and for the development of novel analgesics.

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory activity of **N,N-Dimethylsphingosine**.

Table 1: Inhibitory Constants (Ki) of DMS for Sphingosine Kinase

Cell Line/Tissue	Ki (μM)
U937 monoclastic leukemia cell extracts	3.1
PC12 pheochromocytoma cell extracts	6.8
Swiss 3T3 fibroblast extracts	2.3

Data sourced from Cayman Chemical product information, citing Edsall, L.C., et al. (1998) and Yatomi, Y., et al. (1996).[11]

Table 2: Half-maximal Inhibitory Concentration (IC50) of DMS

Parameter	IC50 (μM)
[3H]-thymidine incorporation in porcine vascular smooth muscle cells	12 ± 6
ERK-1/2 activation in porcine vascular smooth muscle cells	15 ± 10

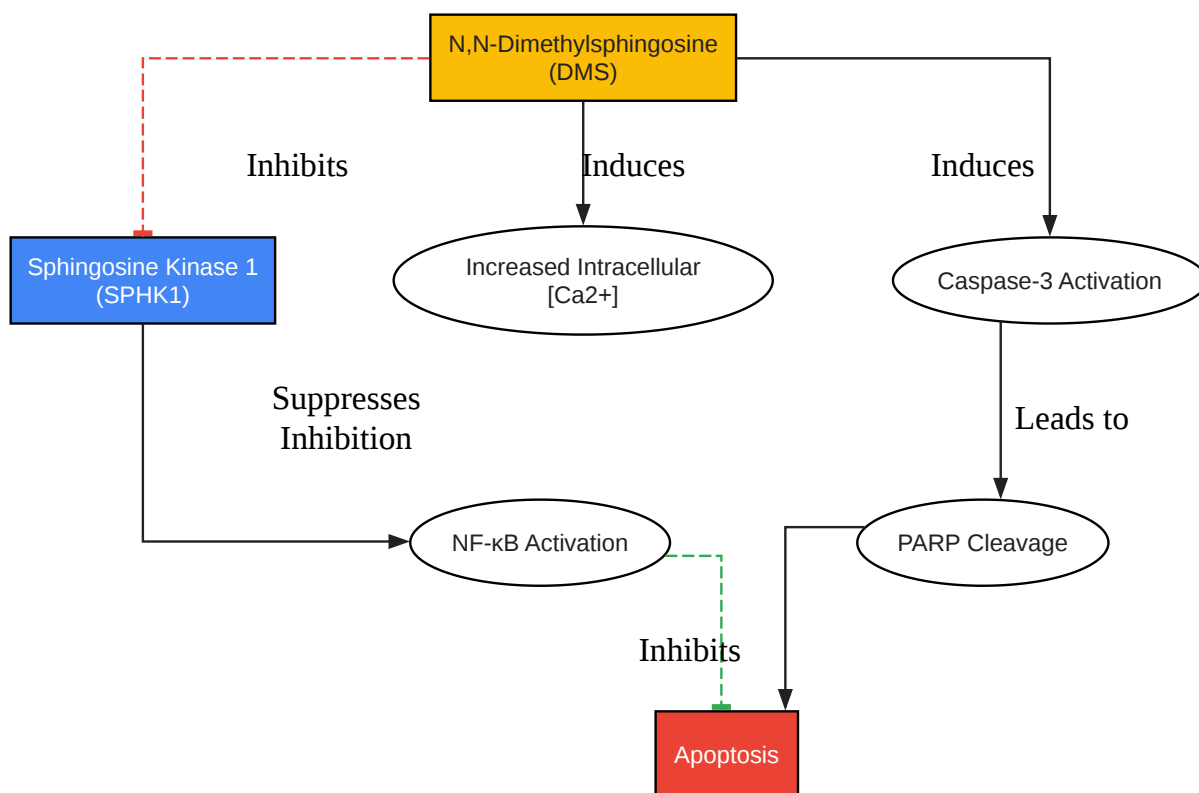
Data sourced from a study on the effect of DMS on neointimal hyperplasia.[\[12\]](#)

Signaling Pathways

The signaling pathways influenced by **N,N-Dimethylsphingosine** are centered around its inhibition of sphingosine kinase and the subsequent alteration of the sphingolipid balance.

Caption: **N,N-Dimethylsphingosine** (DMS) competitively inhibits Sphingosine Kinase (SphK).

The diagram above illustrates the central role of DMS in sphingolipid signaling. By inhibiting SphK, DMS blocks the conversion of sphingosine to S1P. This leads to a decrease in pro-survival S1P levels and an increase in sphingosine, which can then be acylated by ceramide synthase to form the pro-apoptotic lipid ceramide, shifting the cellular balance towards apoptosis.



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Caption: DMS-induced apoptosis involves inhibition of SPHK1/NF-κB and increased intracellular calcium.

This diagram shows the downstream effects of DMS that lead to apoptosis. DMS has been shown to suppress the activation of SPHK1 and the transcription factor NF-κB, which is involved in promoting cell survival.^[13] Additionally, DMS can induce an increase in intracellular calcium concentration, which is a known trigger for apoptotic pathways.^[13] These events converge on the activation of executioner caspases like caspase-3 and the cleavage of substrates such as PARP, culminating in programmed cell death.^[13]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are methodologies for key experiments involving DMS.

Synthesis of N,N-Dimethylsphingosine

A common method for the synthesis of DMS is through the reductive methylation of sphingosine.

- Materials: Sphingosine, formaldehyde (CH_2O), sodium cyanoborohydride (NaCNBH_3), sodium acetate, and acetic acid.
- Procedure:
 - Dissolve sphingosine in a suitable solvent mixture, such as methanol.
 - Add formaldehyde, sodium cyanoborohydride, sodium acetate, and acetic acid to the solution.
 - Stir the reaction mixture at room temperature for a specified period.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, quench the reaction and extract the product.
 - Purify the crude product using column chromatography to obtain pure **N,N-Dimethylsphingosine**.

This protocol is based on a method described for the preparation of ^{14}C DMS.[\[14\]](#)

Sphingosine Kinase Activity Assay

This assay measures the enzymatic activity of SphK by quantifying the formation of radiolabeled S1P.

- Materials: Cell lysates or purified SphK, $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\text{}^3\text{H}]\text{sphingosine}$, sphingosine (substrate), DMS (inhibitor), reaction buffer (containing MgCl_2 , EDTA, Na_3VO_4 , NaF, and protease inhibitors), and lipids for extraction (e.g., chloroform, methanol).
- Procedure:
 - Prepare cell lysates from the desired cell type (e.g., U937, Swiss 3T3, PC12).[\[2\]](#)[\[3\]](#)

- Pre-incubate the cell lysate with or without DMS at various concentrations for a defined period.
- Initiate the kinase reaction by adding the substrate (sphingosine) and the radioactive label ([γ - ^{32}P]ATP or [^3H]sphingosine).
- Incubate the reaction mixture at 37°C for a specified time.
- Stop the reaction by adding an acidic solution (e.g., HCl).
- Extract the lipids from the reaction mixture using a chloroform/methanol/HCl solution.
- Separate the lipids using thin-layer chromatography (TLC).
- Visualize and quantify the radiolabeled S1P using autoradiography or a scintillation counter.

This is a generalized protocol based on methods described in the literature.[\[14\]](#)[\[15\]](#)

Measurement of Cellular Ceramide and Sphingosine-1-Phosphate Levels

This protocol allows for the quantification of endogenous sphingolipid levels in response to DMS treatment.

- Materials: Cultured cells, DMS, lipid extraction solvents (e.g., chloroform, methanol), internal standards for mass spectrometry, and access to liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Procedure:
 - Culture cells to the desired confluency and treat with DMS or vehicle control for various time points.
 - Harvest the cells and wash with phosphate-buffered saline (PBS).
 - Perform lipid extraction from the cell pellets using a suitable solvent system.

- Add internal standards for accurate quantification.
- Analyze the lipid extracts by LC-MS/MS to separate and quantify ceramide and S1P.
- Normalize the lipid levels to the total protein or cell number.

This protocol is a standard approach for lipidomics analysis.

Conclusion

N,N-Dimethylsphingosine has evolved from being considered a general PKC inhibitor to a well-established, specific, and potent competitive inhibitor of sphingosine kinase. This has made it an invaluable molecular probe for dissecting the complex roles of the sphingosine kinase/S1P signaling pathway in a multitude of cellular processes, including proliferation, survival, apoptosis, and inflammation. Its involvement in neuropathic pain has further expanded its relevance. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important sphingolipid. Future research will likely continue to uncover novel functions of DMS and explore the therapeutic potential of targeting the sphingolipid metabolic pathway.

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